1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid
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Description
This compound is also known as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), which are a new class of fungicides . Several recently marketed compounds have the same DFPA scaffold .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The compound is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid combined with an aniline having an ortho-substituted triflurorobenzene group .Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Physical and Chemical Properties Analysis
The density of DFPA is 1.307 g/cm^3. It has a boiling point of 288.4 ℃ and a flash point of 128.2 ℃. Its vapor pressure is 0.27 Pa at 25 ℃ .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O3/c10-8(11)7-1-6(17-13-7)4-14-3-5(2-12-14)9(15)16/h1-3,8H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGAGFKJPOOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)F)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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